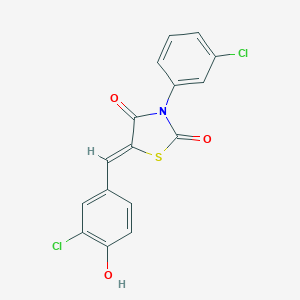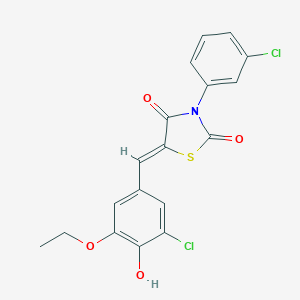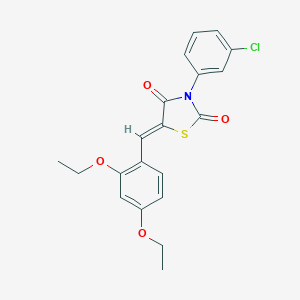![molecular formula C21H20N2O4S B301269 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and belongs to the class of thiazolidinone derivatives. BZML has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of BZML is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. BZML has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects
BZML has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms. In addition, BZML has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZML has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. BZML is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of BZML is its low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of BZML. One potential direction is the development of BZML derivatives with improved solubility and bioavailability. Another direction is the investigation of BZML's potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and diabetes. Further studies are also needed to elucidate the mechanism of action of BZML and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of BZML involves the condensation of 4-ethoxyaniline and 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction results in the formation of BZML as a yellow solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
BZML has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. BZML has also been studied for its neuroprotective effects and its ability to inhibit the growth of certain microorganisms.
Propiedades
Nombre del producto |
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C21H20N2O4S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O4S/c1-3-23-20(24)19(12-14-5-10-17-18(11-14)27-13-26-17)28-21(23)22-15-6-8-16(9-7-15)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-12-,22-21? |
Clave InChI |
HOLKFDWHQNCIKH-HKRQWEHGSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)




![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)


![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


